(E)-[1-(4-chlorophenyl)-2-(4-methoxybenzenesulfonyl)ethylidene](methoxy)amine
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Overview
Description
(E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfonyl)ethylideneamine is a synthetic organic compound characterized by the presence of a chlorophenyl group, a methoxybenzenesulfonyl group, and a methoxyamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfonyl)ethylideneamine typically involves a multi-step process. One common method includes the following steps:
Formation of the intermediate: The reaction begins with the condensation of 4-chlorobenzaldehyde and 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This step forms an intermediate compound.
Addition of methoxyamine: The intermediate is then reacted with methoxyamine hydrochloride in the presence of a base like sodium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfonyl)ethylideneamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfonyl)ethylideneamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of (E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfonyl)ethylideneamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfonyl)ethylideneamine
- (E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfonyl)ethylideneamine
Uniqueness
(E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfonyl)ethylideneamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-methoxy-2-(4-methoxyphenyl)sulfonylethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-21-14-7-9-15(10-8-14)23(19,20)11-16(18-22-2)12-3-5-13(17)6-4-12/h3-10H,11H2,1-2H3/b18-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZUGATYLQILOL-VLGSPTGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=NOC)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C/C(=N/OC)/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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